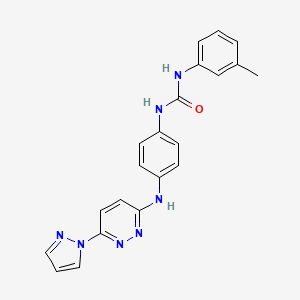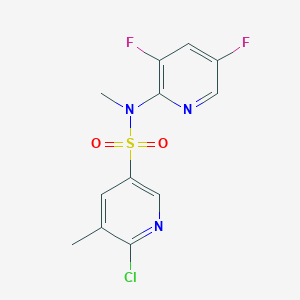
6-chloro-N-(3,5-difluoropyridin-2-yl)-N,5-dimethylpyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-chloro-N-(3,5-difluoropyridin-2-yl)-N,5-dimethylpyridine-3-sulfonamide, also known as Compound A, is a small molecule drug that has been developed for its potential therapeutic applications. This compound belongs to the class of sulfonamide compounds and has shown promising results in various scientific studies.
Mécanisme D'action
The mechanism of action of 6-chloro-N-(3,5-difluoropyridin-2-yl)-N,5-dimethylpyridine-3-sulfonamide A is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and pathways involved in inflammation and tumor growth. It has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators, and to induce apoptosis in tumor cells.
Biochemical and Physiological Effects:
6-chloro-N-(3,5-difluoropyridin-2-yl)-N,5-dimethylpyridine-3-sulfonamide A has been shown to have a range of biochemical and physiological effects in various scientific studies. It has been shown to reduce inflammation and pain in animal models of arthritis, and to inhibit tumor growth in animal models of cancer. It has also been shown to have antibacterial activity against a range of bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
6-chloro-N-(3,5-difluoropyridin-2-yl)-N,5-dimethylpyridine-3-sulfonamide A has several advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized and purified, making it suitable for further scientific research. It has also been shown to have a range of potential therapeutic applications, making it a versatile compound for use in various scientific studies. However, there are also limitations to its use in lab experiments, such as its potential toxicity and the need for further studies to establish its safety and efficacy.
Orientations Futures
There are several future directions for the scientific research of 6-chloro-N-(3,5-difluoropyridin-2-yl)-N,5-dimethylpyridine-3-sulfonamide A. Further studies are needed to fully understand its mechanism of action and to identify its potential therapeutic applications. It is also important to investigate its safety and efficacy in clinical trials, to determine its potential as a therapeutic agent for various diseases. Additionally, further studies are needed to optimize the synthesis method and to develop more efficient and cost-effective methods for producing 6-chloro-N-(3,5-difluoropyridin-2-yl)-N,5-dimethylpyridine-3-sulfonamide A.
Méthodes De Synthèse
The synthesis of 6-chloro-N-(3,5-difluoropyridin-2-yl)-N,5-dimethylpyridine-3-sulfonamide A involves a series of chemical reactions, starting from commercially available starting materials. The process involves the use of reagents and solvents, and the reaction conditions are carefully controlled to ensure the purity and yield of the final product. The synthesis method has been optimized to produce 6-chloro-N-(3,5-difluoropyridin-2-yl)-N,5-dimethylpyridine-3-sulfonamide A in high yield and purity, making it suitable for further scientific research.
Applications De Recherche Scientifique
6-chloro-N-(3,5-difluoropyridin-2-yl)-N,5-dimethylpyridine-3-sulfonamide A has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of various diseases. 6-chloro-N-(3,5-difluoropyridin-2-yl)-N,5-dimethylpyridine-3-sulfonamide A has also been studied for its potential use as an antibacterial agent, as it has shown activity against a range of bacterial strains.
Propriétés
IUPAC Name |
6-chloro-N-(3,5-difluoropyridin-2-yl)-N,5-dimethylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClF2N3O2S/c1-7-3-9(6-16-11(7)13)21(19,20)18(2)12-10(15)4-8(14)5-17-12/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQFDXQOQHHQBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)S(=O)(=O)N(C)C2=C(C=C(C=N2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClF2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(3,5-difluoropyridin-2-yl)-N,5-dimethylpyridine-3-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

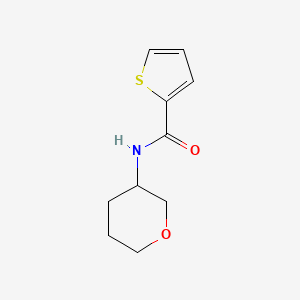
![2-Oxo-4-(4-methylphenyl)-6-[[(4-methylphenyl)sulfonyl]methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester](/img/structure/B2659020.png)
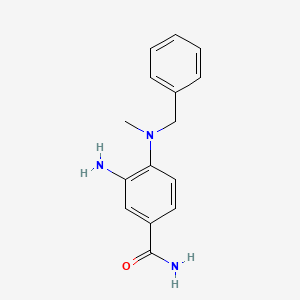
![1-Ethyl-3-azabicyclo[3.1.0]hexane](/img/structure/B2659024.png)
![3-(4-chlorophenyl)-5-methyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2659025.png)

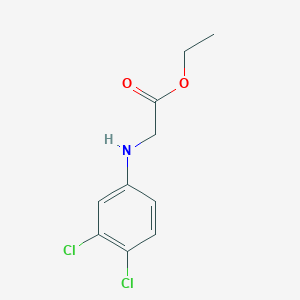
![3-(1,3-benzodioxol-5-ylmethyl)-1-butylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2659028.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-(o-tolyl)acetamide](/img/structure/B2659033.png)
![(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2659034.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2,2-dimethylpropanamide](/img/structure/B2659035.png)
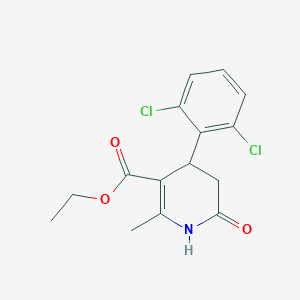
![3-[2-chloro-4-(4-chlorophenoxy)phenyl]-1-[(4-chlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B2659037.png)
